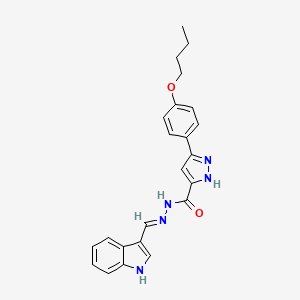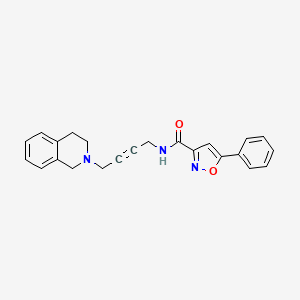![molecular formula C18H15N5O2S B2884087 N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide CAS No. 902298-57-1](/img/structure/B2884087.png)
N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide is a compound of interest due to its unique structural and chemical properties. It contains a complex assembly of heterocyclic frameworks and functional groups, potentially giving it significant utility in various fields, particularly in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step synthetic route. The initial steps often involve constructing the quinazolinone core, followed by forming the triazoloquinazoline scaffold. Key reagents typically include starting materials like 2-aminobenzamide and appropriate acylating agents to introduce the acetamide functionality. Specific conditions for these reactions include:
Formation of Quinazolinone Core: : This step generally involves the cyclization of 2-aminobenzamide with suitable reagents under heating conditions.
Triazoloquinazoline Formation:
Industrial production methods would optimize these steps, focusing on yield, purity, and cost-efficiency.
化学反応の分析
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized, potentially affecting the sulfur-containing moiety and resulting in sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions might target specific functional groups such as the acetamide or triazole ring.
Substitution: : Substitution reactions can modify the phenyl ring or the acetamide group, introducing various functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation for reductions. Substitution reactions often require nucleophiles or electrophiles under suitable solvent conditions.
Major Products
The major products of these reactions vary depending on the conditions and reagents used but generally include:
Sulfoxides/Sulfones: : From oxidation reactions.
Reduced Derivatives: : From reduction reactions.
Substituted Phenyl or Acetamide Derivatives: : From substitution reactions.
科学的研究の応用
Chemistry
The compound's structure suggests potential use as a building block in organic synthesis, particularly in constructing other complex heterocyclic compounds.
Biology and Medicine
In medicinal chemistry, this compound's unique structural framework hints at potential biological activity. It may serve as a lead compound for developing drugs targeting specific enzymes or receptors, particularly in cancer or infectious diseases.
Industry
Industrially, such compounds might be investigated for use in materials science, potentially contributing to the development of new materials with specific electronic or photophysical properties.
作用機序
Molecular Targets and Pathways
Though specific mechanisms would depend on its application, N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide might interact with various biological targets, such as enzymes involved in metabolic pathways or cellular receptors.
類似化合物との比較
Similar Compounds
Similar compounds include other triazoloquinazoline derivatives and acetamide-containing heterocycles. Each of these compounds will have unique features in terms of their biological activity, synthetic accessibility, and physicochemical properties.
Uniqueness
What sets N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide apart is its specific combination of functional groups and heterocyclic cores, which may confer unique reactivity and potential biological activity.
Conclusion
This compound presents a fascinating subject for chemical investigation, with promising applications across various scientific and industrial fields
特性
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(5-oxo-1H-triazolo[1,5-a]quinazolin-4-ium-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-26-13-6-4-5-12(9-13)20-16(24)11-22-17-10-19-21-23(17)15-8-3-2-7-14(15)18(22)25/h2-10H,11H2,1H3,(H,20,24)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUXWFFYHVUJNV-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C[N+]2=C3C=NNN3C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N5O2S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Thiaspiro[2.5]octan-1-ylmethanamine](/img/structure/B2884004.png)
![2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B2884006.png)

![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-morpholin-4-ylmethanone](/img/structure/B2884010.png)
![[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetic acid](/img/structure/B2884012.png)
![3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2884013.png)
![N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2884016.png)


![4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2884020.png)
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2884021.png)

![1-(3-CYANO-6-METHYLQUINOLIN-4-YL)-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2884025.png)
![N'-benzyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2884026.png)
